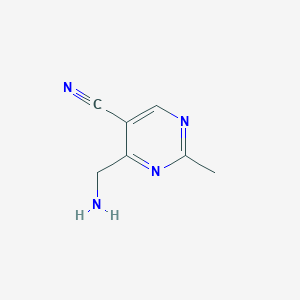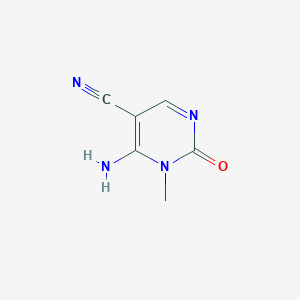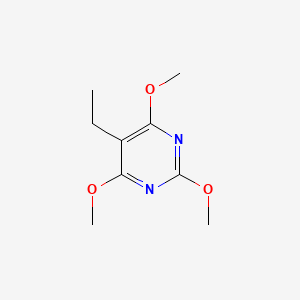![molecular formula C5H5N5 B15246370 6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine CAS No. 61139-75-1](/img/structure/B15246370.png)
6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a fused triazole and triazine ring system, contributes to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine typically involves the construction of the triazole and triazine rings through various synthetic pathways. One common method is the cyclization of appropriate hydrazine derivatives with nitriles or amidines under acidic or basic conditions. For example, the reaction of 3-amino-1,2,4-triazole with methyl isocyanate can yield the desired triazolotriazine compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated processes to control reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced triazolotriazines, and various substituted compounds with different functional groups attached to the triazole ring .
Wissenschaftliche Forschungsanwendungen
6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
6-Methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine can be compared with other similar compounds, such as:
[1,2,4]Triazolo[1,5-d][1,2,4]triazines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and substituents.
Triazines: Compounds with a triazine ring but without the fused triazole ring.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical properties and biological activities compared to other triazole and triazine derivatives.
Eigenschaften
CAS-Nummer |
61139-75-1 |
|---|---|
Molekularformel |
C5H5N5 |
Molekulargewicht |
135.13 g/mol |
IUPAC-Name |
6-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazine |
InChI |
InChI=1S/C5H5N5/c1-4-2-6-5-7-3-8-10(5)9-4/h2-3H,1H3 |
InChI-Schlüssel |
KMQXQMZGUBWVHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=NC=N2)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(2R,3S,5R)-3-butanoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl butanoate](/img/structure/B15246345.png)





![4-Oxo-7-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B15246375.png)
